REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[O:9][CH3:10].C(=O)([O-])[O-].[K+].[K+].[CH2:17](I)[CH2:18][CH3:19]>CC(C)=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:17][CH2:18][CH3:19])=[CH:4][C:3]=1[O:9][CH3:10] |f:1.2.3|
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)O)OC
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
C(CC)I
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
Rotovap to condense
|
Type
|
CUSTOM
|
Details
|
evaporate the solvents
|
Type
|
WASH
|
Details
|
Wash three times with 100 mL 3% potassium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CUSTOM
|
Details
|
Purify by chromatography and place under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)OCCC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |